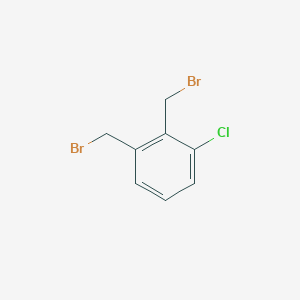

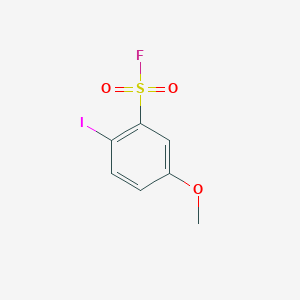

1,2-Bis(bromomethyl)-6-chlorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Bis(bromomethyl)benzene is a type of organic compound that contains a benzene ring with two bromomethyl groups attached to adjacent carbon atoms . It’s a derivative of benzene, which is one of the most fundamental structures in organic chemistry.

Molecular Structure Analysis

The molecular formula of 1,2-Bis(bromomethyl)benzene is C8H8Br2 . It consists of a benzene ring with two bromomethyl groups attached to adjacent carbon atoms .Physical And Chemical Properties Analysis

The molar mass of 1,2-Bis(bromomethyl)benzene is 263.96 g/mol . Other physical and chemical properties are not specified in the sources I found.Scientific Research Applications

Crystal Structure and Solvate Formation

1,2-Bis(bromomethyl)-6-chlorobenzene and its derivatives have been extensively studied for their crystal structures and solvate formation capabilities. The solvates of derivatives like 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene have been obtained, revealing diverse crystal structures and conformations based on different crystalline environments. These structures exhibit characteristics like open channels filled by disordered solvent molecules and a preference for anti-arrangement of bromomethyl groups (Szlachcic, Migda, & Stadnicka, 2007). Additionally, the crystal structures of various benzene and naphthalene derivatives with bromo, bromomethyl, and dibromomethyl substituents have been analyzed, highlighting the significance of Br...Br contacts and C-H...Br hydrogen bonds in molecular packing (Kuś, Jones, Kusz, & Książek, 2023).

Chemical Reactions and Synthesis

The compound has been used as a precursor in various chemical reactions and synthesis processes. For instance, the electrochemical reduction of 1,2-bis(bromomethyl)benzene has been studied, showcasing its role in green electro-synthesis where it participates in Diels–Alder reactions to produce high-yield, selectivity, and purity products with low waste (Habibi, Pakravan, & Nematollahi, 2014). Similarly, the reductive debromination method for 1,2-bis(bromomethyl)arenes has been developed to yield products like tetrahydronaphthalenes (Nishiyama, Kawabata, Kobayashi, Nishino, & Sonoda, 2005).

Photovoltaic and Macromolecule Applications

1,2-Bis(bromomethyl)-6-chlorobenzene derivatives are also being explored in photovoltaic applications and the creation of novel macromolecules. For instance, the synthesis of main-chain fullerene polymers with a high fraction of fullerene for photovoltaic applications has been proposed, indicating the potential of these compounds in energy-related fields (Hiorns, Cloutet, Ibarboure, Vignau, Lemaître, Guillerez, Absalon, & Cramail, 2009).

Safety and Hazards

properties

IUPAC Name |

1,2-bis(bromomethyl)-3-chlorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2Cl/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKWKYYKPQSZGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CBr)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(bromomethyl)-6-chlorobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2513183.png)

![2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2513186.png)

![N-cycloheptyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2513190.png)

![3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2513200.png)

![1-methyl-2-[(oxolan-2-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2513201.png)

![(E)-N,N-dimethyl-N'-{4-methyl-1-[(4-nitrophenyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-yl}methanimidamide](/img/structure/B2513202.png)

![2-[4-Cyclopropyl-2,5-dioxo-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid](/img/structure/B2513205.png)